2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hcl
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Overview
Description
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hydrochloride typically involves the condensation of 2-aminopyridine with aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction is usually catalyzed by iodine and proceeds through a series of steps including condensation, tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free and environmentally benign methods is preferred to minimize ecological impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, leading to modulation of their activity. This can result in inhibition of viral replication, bacterial growth, or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Olprinone: A cardiotonic agent with an imidazo[1,2-a]pyridine core.
Miroprofen: An analgesic with a 2-substituted imidazo[1,2-a]pyridine structure.
Zolimidine: An anticancer agent with a 3-substituted imidazo[1,2-a]pyridine framework.
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6;/h4,7H,2-3,5H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRQXGEFRVYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CC(CCC2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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